

An In-depth Technical Guide to Famotidine Disulfide: Structure, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Famotidine disulfide*

CAS No.: 129083-44-9

Cat. No.: B601809

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H₂-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a critical impurity, **famotidine disulfide**, also known as Famotidine Impurity E in the European Pharmacopoeia (EP) and Famotidine Related Compound E in the United States Pharmacopeia (USP).[2] Understanding the molecular structure, formation, and analytical control of this impurity is essential for drug development professionals and researchers working with famotidine.

Molecular Structure and Chemical Formula

Famotidine disulfide is formed through the oxidation of two famotidine molecules, resulting in a disulfide linkage between the methylene groups attached to the thiazole rings.

Chemical Name: 2,2'-((Disulfanediy)bis(methylene))bis(thiazole-4,2-diyl)diguanidine[2]

Property	Value	Source(s)
Molecular Formula	C10H14N8S4	[2]
Molecular Weight	374.52 g/mol	[2]
CAS Number	129083-44-9	[2]

Structural Comparison with Famotidine:

Famotidine has the molecular formula C₈H₁₅N₇O₂S₃. The formation of the disulfide dimer involves the removal of the sulfamoylpropanimidamide group from each famotidine molecule and the subsequent formation of a disulfide bond.

Synthesis and Formation

Famotidine disulfide is primarily considered a process-related impurity and a potential degradation product of famotidine. Its formation is attributed to oxidative conditions. The thiol group in the famotidine structure is susceptible to oxidation, leading to the formation of a disulfide linkage between two molecules.

While a specific, detailed laboratory synthesis protocol for **famotidine disulfide** is not readily available in the public domain, its formation can be conceptually understood as an oxidative coupling reaction. Mild oxidizing agents could facilitate this transformation. For researchers aiming to synthesize this impurity as a reference standard, controlled oxidation of a famotidine precursor or famotidine itself would be the logical approach.

Spectroscopic Characterization

The structural elucidation and confirmation of **famotidine disulfide** rely on various spectroscopic techniques. While a complete set of spectra for the isolated impurity is not widely published, the following are the expected key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole ring, the methylene bridge, and the guanidine group. The chemical

shifts of the methylene protons adjacent to the disulfide bond would be a key diagnostic feature.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the thiazole ring, the methylene group, and the guanidine moiety.

Mass Spectrometry (MS):

The mass spectrum of **famotidine disulfide** would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 374.5 g/mol . Fragmentation patterns would likely involve cleavage of the disulfide bond and fragmentation of the thiazole and guanidine groups.

Infrared (IR) Spectroscopy:

The IR spectrum of **famotidine disulfide** would exhibit characteristic absorption bands for N-H stretching of the guanidine group, C=N stretching of the thiazole ring, and C-S stretching. The absence of bands associated with the sulfamoylpropanimidamide group of famotidine would be a key differentiating feature.

Analytical Methodologies for Detection and Quantification

The control of **famotidine disulfide** as an impurity in famotidine drug substance and product is crucial for ensuring pharmaceutical quality. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for this purpose.

Experimental Protocol: RP-HPLC for Famotidine and its Impurities

This protocol is a general guideline based on established methods for famotidine impurity profiling.[3][4] Method optimization and validation are essential for specific applications.

Objective: To separate and quantify **famotidine disulfide** from famotidine and other related impurities.

Materials:

- Famotidine reference standard
- **Famotidine disulfide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- 1-Hexane sodium sulfonate
- Water (HPLC grade)
- Phosphoric acid or other suitable buffer components
- Famotidine drug substance or product sample

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Chromatographic Conditions (Example):

Parameter	Condition
Mobile Phase	A gradient mixture of a buffered aqueous phase (containing an ion-pairing agent like 1-hexane sodium sulfonate) and an organic phase (acetonitrile and/or methanol). The exact gradient program needs to be developed and optimized.
Flow Rate	1.0 - 1.5 mL/min
Column Temperature	Ambient or controlled (e.g., 30 °C)
Detection Wavelength	265 nm
Injection Volume	10 - 20 µL

Procedure:

- **Standard Preparation:** Prepare a stock solution of famotidine reference standard and **famotidine disulfide** reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solutions.
- **Sample Preparation:** Accurately weigh and dissolve the famotidine drug substance or a powdered portion of the drug product in the diluent to a known concentration.
- **Chromatographic Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Data Analysis:** Identify the peaks based on their retention times compared to the standards. Quantify the amount of **famotidine disulfide** in the sample using the calibration curve generated from the standard solutions.

Causality Behind Experimental Choices:

- **C18 Column:** The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the relatively polar famotidine and its impurities.

- Ion-Pairing Agent: The addition of an ion-pairing agent like 1-hexane sodium sulfonate to the mobile phase helps to improve the peak shape and retention of the basic guanidine groups in both famotidine and its disulfide impurity.
- UV Detection at 265 nm: This wavelength corresponds to a strong absorbance maximum for the thiazole chromophore present in both molecules, providing good sensitivity for detection.

Regulatory Landscape and Acceptance Criteria

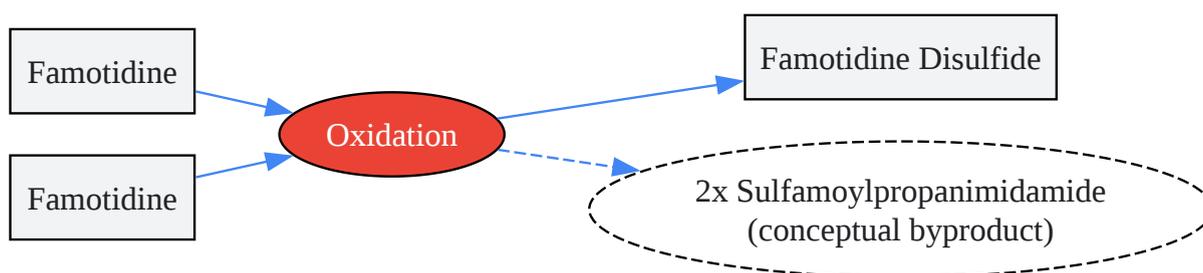
The presence of impurities in pharmaceutical products is strictly regulated by pharmacopeias and regulatory agencies to ensure patient safety.

- European Pharmacopoeia (EP): The EP monograph for famotidine lists "Impurity E" and provides limits for its presence.[1] The acceptance criteria are typically defined in relation to the peak area of the principal peak in the chromatogram of a reference solution.
- United States Pharmacopeia (USP): The USP monograph for famotidine lists "Famotidine Related Compound E" and sets acceptance criteria for its levels in the drug substance and finished product.[2]

It is imperative for manufacturers to adhere to the specific limits outlined in the relevant pharmacopeial monographs.

Logical Relationships and Visualization

The relationship between famotidine and its disulfide impurity can be visualized as a straightforward oxidation process.



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Caption: Oxidative formation of **Famotidine Disulfide** from two Famotidine molecules.

Conclusion

Famotidine disulfide is a significant impurity in the manufacturing and storage of famotidine. A thorough understanding of its molecular structure, mechanism of formation, and appropriate analytical control strategies is critical for ensuring the quality, safety, and efficacy of famotidine-containing drug products. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively manage this impurity throughout the pharmaceutical lifecycle.

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